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2,3-dihydro-1H-pyrrolo[1,2-a]indole

Cat. No.: B8776503
CAS No.: 1421-19-8
M. Wt: 157.21 g/mol
InChI Key: RJXOMHFQIVWQTQ-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[1,2-a]indole Core in Heterocyclic Chemistry

The pyrrolo[1,2-a]indole nucleus is a prominent member of the N-containing fused heterocyclic compounds, characterized by a 6-5-5 tricyclic framework. researchgate.net Its rigid structure and specific spatial arrangement of nitrogen and carbon atoms contribute to its ability to interact with various biological targets. In the realm of heterocyclic chemistry, the synthesis of this scaffold is a topic of intense interest, driven by the ever-increasing demand for novel derivatives in drug discovery. researchgate.netrsc.org

The construction of the pyrrolo[1,2-a]indole core has been approached through several synthetic strategies, including:

Radical-induced annulation cascades researchgate.net

Transition metal-catalyzed cyclizations researchgate.net

Acid-mediated reactions researchgate.net

Visible-light-induced dearomative cyclization of indoles rsc.org

Intramolecular nucleophilic aromatic substitution rsc.org

These diverse synthetic methodologies allow chemists to create a wide array of substituted pyrrolo[1,2-a]indole derivatives, enabling the exploration of structure-activity relationships and the optimization of biological activity. rsc.org The development of efficient and stereoselective synthetic routes to this core is crucial for accessing chiral molecules with specific biological functions. rsc.org

Prevalence as a Privileged Scaffold in Natural Products and Pharmaceutical Candidates

The pyrrolo[1,2-a]indole framework is considered a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This term denotes a molecular structure that is capable of binding to multiple biological targets, leading to a broad range of pharmacological effects. The indole (B1671886) nucleus itself, a key component of the pyrrolo[1,2-a]indole system, is found in numerous alkaloids and is a crucial subunit for the discovery of new drug candidates. nih.gov

The prevalence of the pyrrolo[1,2-a]indole core is evident in a variety of natural products that exhibit significant biological activities. rsc.orgresearchgate.net These natural compounds have served as inspiration for the design and synthesis of novel pharmaceutical candidates. nih.gov The diverse pharmacological properties associated with this scaffold include anticancer, antiparasitic, antimalarial, and anti-HIV activities. researchgate.net

The mitosenes, which are biologically active degradation products of the important mitomycin antibiotics, are characterized by the presence of a pyrrolo[1,2-a]indole core. nih.gov This has spurred research into the synthesis of mitosene analogues as potential therapeutic agents. acs.org

Below is a table highlighting some natural products and pharmaceutical candidates that feature the pyrrolo[1,2-a]indole scaffold, along with their reported biological activities.

Compound NameClassificationReported Biological Activity
Mitomycin C Natural Product (Antibiotic)Anticancer researchgate.net
Flinderole Natural Product (Bis-indole alkaloid)Antimalarial researchgate.net
Isatisine A Natural ProductAntiparasitic, Anti-HIV researchgate.net
Isoborreverine Natural Product (Bis-indole alkaloid)Antimalarial researchgate.net
Yuremamine Natural Product (Phytoindole)-
RS-37619 Pharmaceutical CandidateAnalgesic, Anti-inflammatory alliedacademies.org

The continued investigation of the 2,3-dihydro-1H-pyrrolo[1,2-a]indole molecular framework promises to uncover new therapeutic agents and expand our understanding of the role of heterocyclic compounds in medicine. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B8776503 2,3-dihydro-1H-pyrrolo[1,2-a]indole CAS No. 1421-19-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1421-19-8

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[1,2-a]indole

InChI

InChI=1S/C11H11N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-2,4,6,8H,3,5,7H2

InChI Key

RJXOMHFQIVWQTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3N2C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Pyrrolo 1,2 a Indole and Its Structural Congeners

Catalytic Strategies for Pyrrolo[1,2-a]indole Construction

The development of catalytic methods has revolutionized the synthesis of complex heterocyclic structures. For the pyrrolo[1,2-a]indole framework, both copper and palladium catalysis have enabled the creation of diverse structural congeners through elegant cyclization and cascade reactions. These strategies leverage the unique reactivity of indole (B1671886) and its derivatives to construct the fused ring system in a controlled manner.

Copper-Catalyzed Cyclization and Cascade Reactions

Copper catalysis has proven to be a versatile tool for forging the pyrrolo[1,2-a]indole core. Its utility stems from its ability to mediate a variety of transformations, including oxidative couplings, enantioselective cascades, and cycloaddition reactions, often under mild conditions.

A notable copper-catalyzed strategy involves the condition-controlled, divergent oxidative coupling of indole or tryptamine (B22526) derivatives with β-arylacrylic acids. researchgate.net In the presence of a catalytic amount of copper(II) bromide (CuBr₂) in acetonitrile (B52724) under an air atmosphere, a formal Michael addition followed by a dehydration sequence occurs. This reaction efficiently yields highly functionalized 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. researchgate.net The process is significant for its directness in assembling the tricyclic framework from readily available starting materials. Conversely, by altering the reaction conditions, such as changing the oxidant to tert-butyl hydroperoxide (tBuOOH) and the solvent to dichloromethane (B109758) (DCM), the reaction pathway can be diverted to produce tetracyclic pyrrolo[2,3-b]indolines instead. researchgate.net

An innovative and highly effective method for constructing chiral 2,3-dihydro-1H-pyrrolo[1,2-a]indoles is the copper-catalyzed enantioselective Friedel-Crafts alkylation/N-hemiacetalization cascade reaction. researchgate.netuc.cl This strategy employs the reaction between indoles and β,γ-unsaturated α-ketoesters under mild conditions. uc.cl The reaction proceeds in a highly enantioselective manner, providing access to synthetically and biologically important pyrrolo[1,2-a]indoles. researchgate.netuc.cl This cascade process capitalizes on the nucleophilic character of the indole at both the C3 and N1 positions to efficiently build the valuable tricyclic indole framework. researchgate.net

Table 1: Enantioselective Synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-a]indoles

Starting Materials Catalyst System Key Transformation Product Type Selectivity Reference
Indoles and β,γ-unsaturated α-ketoesters Copper Catalyst Friedel-Crafts Alkylation/N-Hemiacetalization Cascade Chiral 2,3-dihydro-1H-pyrrolo[1,2-a]indoles High Enantioselectivity uc.clnih.gov

Copper(II) triflate (Cu(OTf)₂) has been identified as an effective catalyst for the [6 + 2] cycloaddition reaction of indolyl-2-carbinols with various dienophiles. researchgate.netnih.gov This Lewis acid-catalyzed approach enables the synthesis of highly substituted pyrrolo[1,2-a]indoles. nih.gov The reaction proceeds in a highly regio- and diastereoselective manner, capable of generating three contiguous stereocenters in a single step. nih.gov Suitable dienophiles for this reaction include indole-derived α,β-unsaturated esters, ketones, and nitriles. researchgate.net Furthermore, this methodology has been successfully applied to the synthesis of optically active pyrrolo[1,2-a]indoles with high diastereomeric excess (>97% de) by utilizing a chiral auxiliary-based approach. researchgate.net This strategy was instrumental in the rapid construction of the fully functionalized tricyclic core of yuremamine. nih.gov

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers a powerful alternative for the construction of the pyrrolo[1,2-a]indole skeleton, particularly for accessing oxidized derivatives such as pyrrolo[1,2-a]indol-3-ones. Domino reactions catalyzed by palladium are especially noteworthy for their efficiency in rapidly building molecular complexity.

A direct and effective method for assembling polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones involves a domino palladium-catalyzed reaction. uniroma1.itmdpi.com This process utilizes indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives as reaction partners. uniroma1.itmdpi.comresearchgate.net The reaction mechanism is thought to proceed through the in-situ generation of an indolyl methide intermediate. mdpi.com This intermediate then undergoes a sequence of Michael addition, cyclization, and decarboxylation to furnish the final tricyclic product. mdpi.comresearchgate.net The choice of the 1,3-dicarbonyl compound has been shown to be crucial to the outcome of the reaction. uniroma1.itmdpi.com For instance, employing 2-methylcyclohexan-1,3-dione as the dicarbonyl source can facilitate further functionalization of the indole nucleus. uniroma1.itmdpi.com

Table 2: Palladium-Catalyzed Synthesis of Pyrrolo[1,2-a]indol-3-ones

Reactant 1 Reactant 2 Catalyst Key Transformation Product Type Reference
Indol-2-ylmethyl acetates 1,3-Dicarbonyl derivatives Palladium Catalyst Domino Reaction / Cascade Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones uniroma1.itmdpi.comresearchgate.net

Rhodium-Catalyzed Enantioselective Intramolecular Hydroacylation for Pyrrolo[1,2-a]indol-1-ones

A highly efficient and enantioselective method for synthesizing chiral 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-ones involves the intramolecular hydroacylation of N-vinylindole-2-carboxaldehydes. rsc.orgrsc.org This reaction, catalyzed by a rhodium complex, couples C-H bond activation with carbon-carbon bond formation to create the fused five-membered ring. libretexts.org

Ghosh and Stanley reported a catalytic system generated in situ from commercially available precursors that provides access to these valuable heterocyclic ketones in high yields and with outstanding enantioselectivities. libretexts.orgrsc.org The optimal catalyst is typically formed from a rhodium precursor, such as [Rh(COD)Cl]2, a chiral phosphine (B1218219) ligand like (R)-BINAP, and a silver salt with a non-coordinating anion, for instance, AgBF4 or AgSbF6. wikipedia.orglibretexts.org The reaction demonstrates broad substrate scope, tolerating various aryl and alkyl substituents on the vinyl group and on the indole core. libretexts.org

Table 2: Rhodium-Catalyzed Enantioselective Hydroacylation of N-Vinylindole-2-carboxaldehydes

Substrate (R¹ group) Yield of Pyrrolo[1,2-a]indol-1-one Enantiomeric Excess (ee)
Phenyl 95% (at 1 mol% catalyst loading) 98% libretexts.org
4-MeO-C₆H₄ 85% 99% libretexts.org
4-Cl-C₆H₄ 68% 99% libretexts.org
4-CF₃-C₆H₄ 70% (at 10 mol% catalyst loading) 98% libretexts.org
Methyl 85% 96% libretexts.org
Cyclohexyl 82% 97% libretexts.org

The reaction is robust, with high yields and enantioselectivities maintained even at low catalyst loadings (e.g., 1 mol%). libretexts.org This methodology provides a reliable route to enantioenriched dihydropyrroloindolones, which are important building blocks in medicinal chemistry. wikipedia.orglibretexts.org

Gold-Promoted Cyclizations for Related Indole Derivatives

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating alkynes and promoting a variety of complex organic transformations. princeton.edunih.gov In the context of indole synthesis, gold-catalyzed cascade cyclizations provide efficient pathways to diverse fused indole derivatives. nih.gov

These reactions often proceed through an initial hydroamination or cycloisomerization step, followed by subsequent ring-closing events. For example, a direct and atom-economical method for generating fused indoles involves the gold-catalyzed cascade cyclization of diynes. This process can proceed through an intramolecular 5-endo-dig hydroamination followed by a 6- or 7-endo-dig cycloisomerization, yielding various fused systems like aryl-annulated[a]carbazoles and azepino- or oxepinoindole derivatives in good to excellent yields. nih.gov

Another elegant application is the gold-catalyzed intramolecular reaction of 3-alkynyl-bearing indoles. Depending on the substrate and reaction conditions, these transformations can lead to highly functionalized polycyclic indolines through cascade cyclization reactions, demonstrating the versatility of gold catalysis in constructing complex molecular architectures based on the indole core. princeton.eduglobalauthorid.com

Non-Catalytic and Stoichiometric Approaches

While catalytic methods are often preferred, non-catalytic and stoichiometric reactions remain fundamental in organic synthesis and provide alternative routes to the target structures.

Condensation Reactions

The condensation reaction between a quinone and a suitable nucleophile is a classic strategy for the construction of fused heterocyclic systems, famously applied in the synthesis of mitomycin antibiotics. nih.gov The specific condensation between toluquinone and 2-cyanomethylenepyrrolidine to form a 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivative is a plausible synthetic route based on established chemical principles. However, a detailed experimental procedure for this exact transformation is not extensively documented in the readily available scientific literature. The conceptual basis for such a reaction would involve the nucleophilic addition of the enamine-like 2-cyanomethylenepyrrolidine to the electrophilic toluquinone, followed by cyclization and subsequent transformations to yield the tricyclic indole core.

Intramolecular Nucleophilic Aromatic Substitution

The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles can also be effectively achieved through intramolecular nucleophilic aromatic substitution (SNAr). wikipedia.orgorganic-chemistry.org This strategy involves the cyclization of a suitably substituted aryl precursor bearing a pyrrolidine (B122466) moiety. A key requirement for this reaction is the presence of an electron-withdrawing group on the aromatic ring to activate it towards nucleophilic attack, and a good leaving group.

In a typical procedure, an α-aryl-α-pyrrolidin-2-ylideneacetonitrile, which can be prepared from the corresponding phenylacetonitrile (B145931) and 2-methoxy-Δ¹-pyrroline, is treated with a base such as sodium hydride in the presence of a copper(I) salt. wikipedia.org The base deprotonates the pyrrolidine nitrogen, which then acts as the intramolecular nucleophile, displacing a leaving group (e.g., a halogen) on the aromatic ring to form the fused pyrrolo[1,2-a]indole system. This method has been successfully employed to produce a range of substituted derivatives in good yields. wikipedia.orgrsc.org

Table 2: Intramolecular Nucleophilic Aromatic Substitution for Pyrrolo[1,2-a]indole Synthesis

Substrate Reagents and Conditions Product Yield (%)
α-(2-Bromophenyl)-α-pyrrolidin-2-ylideneacetonitrile NaH, Cu(I)Br, DMF This compound-9-carbonitrile Quantitative
α-(2-Bromo-5-methoxyphenyl)-α-pyrrolidin-2-ylideneacetonitrile NaH, Cu(I)Br, DMF 7-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile Quantitative

Rearrangement-Mediated Synthesis

Rearrangement reactions offer elegant and often atom-economical pathways to complex molecular architectures. Several rearrangement strategies have been developed for the synthesis of the pyrrolo[1,2-a]indole skeleton and its isomers.

Thermal Rearrangements of Aryl Azides Leading to Pyrroloindole Isomers

Thermal decomposition of appropriately substituted aryl azides can lead to the formation of pyrroloindole isomers. For instance, the thermal rearrangement of 2-(allenyl)phenyl azides has been investigated as a route to pyrroloindoles. nih.gov This reaction proceeds through a nitrene intermediate, which can then undergo intramolecular cyclization with the adjacent allene (B1206475) moiety. The specific substitution pattern on the starting azide (B81097) and the reaction conditions can influence the regiochemical outcome of the cyclization, potentially leading to different pyrroloindole isomers.

Cyclopropyliminium Rearrangements (for related benzimidazoles)

While not a direct synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, the cyclopropyliminium rearrangement is a noteworthy strategy for the synthesis of related N-heterocyclic compounds, specifically benzimidazoles. This rearrangement serves as an illustrative example of how strained ring systems can be utilized to construct five-membered heterocyclic rings. In this type of reaction, a cyclopropyliminium ion, generated in situ, undergoes a ring-opening and subsequent recyclization to form the benzimidazole (B57391) core. The development of such rearrangement-based methods for benzimidazole synthesis showcases the broad applicability of these strategies in heterocyclic chemistry. rsc.orgnih.gov

Stereoselective Synthesis Methodologies

The development of stereoselective methods for the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles is of significant interest, given the chirality often present in biologically active molecules containing this scaffold. Several approaches have been successfully implemented to control the stereochemistry during the formation of the pyrrolo[1,2-a]indole nucleus.

One powerful strategy involves the use of chiral catalysts. For example, enantioselective intramolecular hydroacylation of N-vinylindole-2-carboxaldehydes catalyzed by rhodium complexes has been shown to produce chiral 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-ones in high yields and with excellent enantioselectivities. rsc.org Another approach utilizes visible light photocatalysis in combination with Lewis acid catalysis to achieve a diastereoselective and enantioselective intermolecular [3+2] cycloaddition between silyl-indole derivatives and α,β-unsaturated N-acyl oxazolidinones, affording chiral pyrrolo[1,2-a]indoles. rsc.org Furthermore, enantioselective Friedel-Crafts alkylation/N-hemiacetalization cascade reactions of indoles with β,γ-unsaturated α-ketoesters, catalyzed by copper complexes, also provide a highly enantioselective route to this tricyclic system. rsc.org

Table 3: Examples of Stereoselective Syntheses of Pyrrolo[1,2-a]indole Derivatives

Reaction Type Catalyst/Reagent Product Type Stereoselectivity
Intramolecular Hydroacylation Rhodium complex Chiral 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-ones High enantioselectivity
Intermolecular [3+2] Cycloaddition Visible light photocatalyst and Lewis acid Chiral pyrrolo[1,2-a]indoles Diastereo- and enantioselective

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a classical yet effective strategy for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. The pioneering work of Elias James Corey, Barry Trost, and J. K. Whitesell in the 1970s and 1980s laid the foundation for this field with the introduction of auxiliaries like 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol. wikipedia.org

In the context of this compound synthesis, chiral auxiliaries have been employed to achieve high diastereoselectivity. One notable strategy involves the use of chiral auxiliaries in cycloaddition reactions. For instance, a Cu(OTf)₂ catalyzed [6+2] cycloaddition reaction of indolyl-2-carbinols with dienophiles derived from indole, such as α,β-unsaturated esters, has been shown to be a viable route. By employing a chiral auxiliary-based approach in this transformation, optically active pyrrolo[1,2-a]indoles have been synthesized with greater than 97% diastereomeric excess (de). researchgate.net

The general principle of this method is outlined below:

Attachment of Chiral Auxiliary: An achiral starting material is covalently linked to a chiral auxiliary.

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction, such as an alkylation or cycloaddition, where the steric and electronic properties of the auxiliary direct the approach of the reagent to one face of the molecule, leading to the formation of one diastereomer in excess.

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the product to yield the desired enantiomerically enriched compound.

While specific examples directly detailing the chiral auxiliaries used for the synthesis of this compound are not extensively documented in the provided search results, the principle remains a powerful tool in asymmetric synthesis. The high diastereoselectivity achieved in related indole-based systems underscores the potential of this methodology.

Table 1: Key Figures in the Development of Chiral Auxiliaries

Scientist(s)Chiral Auxiliary IntroducedYear Introduced
Elias James Corey8-phenylmenthol1975
Barry TrostMandelic acid1980
J. K. Whiteselltrans-2-Phenyl-1-cyclohexanol1985

Enantioselective Catalysis

Enantioselective catalysis has emerged as a more efficient and atom-economical alternative to the stoichiometric use of chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Various catalytic systems, including transition metals and organocatalysts, have been successfully applied to the synthesis of chiral 2,3-dihydro-1H-pyrrolo[1,2-a]indoles.

One of the prominent strategies is the use of copper catalysis. For example, an unprecedented copper-catalyzed enantioselective Friedel-Crafts alkylation/N-hemiacetalization cascade reaction between indoles and β,γ-unsaturated α-ketoesters provides access to a variety of synthetically and biologically important 2,3-dihydro-1H-pyrrolo[1,2-a]indoles in a highly enantioselective manner. researchgate.net Another copper-catalyzed method involves the oxidative coupling between indole derivatives and β-arylacrylic acids, which proceeds via a formal Michael addition/dehydration sequence to afford highly functionalized 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. researchgate.net

Rhodium catalysts have also proven effective. A rhodium/diene complex can catalyze the asymmetric 1,4-addition of arylboronic acids to indole-derived α,β-unsaturated esters, producing highly enantioenriched 3-(1H-indol-2-yl)-3-arylpropanoates which are precursors to the target scaffold. researchgate.net Furthermore, catalytic, enantioselective intramolecular hydroacylation of N-vinylindole-2-carboxaldehydes using a rhodium catalyst yields chiral, non-racemic 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-ones in high yields and with excellent enantioselectivities. researchgate.net

Organocatalysis, which avoids the use of metals, has also been a fruitful area of research. Chiral phosphoric acids, particularly those derived from BINOL, are effective catalysts. researchgate.netnih.gov They have been used in the [3+2]-cycloaddition of in situ generated 2-methide-2H-indoles with 2-vinylindoles, furnishing the target products with three contiguous stereogenic centers as single diastereomers with excellent yields and enantioselectivities. researchgate.net Similarly, a bifunctional tertiary amine in combination with DABCO has been used to catalyze the [3+2] annulation of 2-nitrovinylindoles with azlactones, delivering a wide range of pyrrolo[1,2-a]indoles in good yields with high diastereo- and enantioselectivities. rsc.org

A catalytic asymmetric [3+2] cyclodimerization of 3-alkyl-2-vinylindoles has also been established, efficiently constructing the pyrrolo[1,2-a]indole scaffold with three contiguous stereogenic centers in a diastereo- and enantioselective fashion, achieving up to 98% yield, >95:5 diastereomeric ratio, and 98:2 enantiomeric ratio. rsc.org

Copper-Hydride (CuH) Catalyzed 1,4-Hydrosilylation

While a direct application of CuH-catalyzed 1,4-hydrosilylation to the synthesis of the complete this compound ring system is not explicitly detailed in the search results, this methodology is a powerful tool for the enantioselective reduction of α,β-unsaturated systems, which are common precursors. The regioselectivity between 1,2- and 1,4-hydrosilylation can be controlled by the choice of ligand. nih.gov For instance, in the hydrosilylation of 1,3-enynes, bulky ligands favor 1,2-addition, while other ligands can promote 1,4-addition to yield versatile allenylsilanes. nih.gov This type of enantioselective reduction could be strategically employed to create chiral precursors for the subsequent cyclization to the pyrrolo[1,2-a]indole core.

Table 2: Overview of Enantioselective Catalytic Methods for Pyrrolo[1,2-a]indole Synthesis

Catalytic SystemReaction TypeStarting MaterialsProduct TypeReported Performance
Cu(OTf)₂[6+2] CycloadditionIndolyl-2-carbinols, Indole-derived dienophilesOptically active pyrrolo[1,2-a]indoles>97% de researchgate.net
Copper CatalystFriedel-Crafts/N-hemiacetalizationIndoles, β,γ-unsaturated α-ketoesters2,3-dihydro-1H-pyrrolo[1,2-a]indolesHighly enantioselective researchgate.net
Rhodium/diene complex1,4-AdditionArylboronic acids, Indole-derived α,β-unsaturated estersEnantioenriched 3-(1H-indol-2-yl)-3-arylpropanoatesHigh enantiomeric enrichment researchgate.net
Rhodium CatalystIntramolecular HydroacylationN-vinylindole-2-carboxaldehydes2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-onesHigh yields, excellent enantioselectivities researchgate.net
Chiral Phosphoric Acid[3+2] Cycloaddition2-methide-2H-indoles, 2-vinylindolesα-Indolyl pyrrolo[1,2-a]indole scaffoldsExcellent yields and enantioselectivities researchgate.net
Bifunctional Tertiary Amine/DABCO[3+2] Annulation2-nitrovinylindoles, AzlactonesPyrrolo[1,2-a]indolesGood yields, high diastereo- and enantioselectivities rsc.org
Unknown Catalyst[3+2] Cyclodimerization3-alkyl-2-vinylindolesPyrrolo[1,2-a]indole scaffoldUp to 98% yield, >95:5 dr, 98:2 er rsc.org

Chemical Reactivity and Functionalization of 2,3 Dihydro 1h Pyrrolo 1,2 a Indole Derivatives

Oxidative Transformations for Advanced Architectures

Oxidation reactions are a powerful tool for modifying the 2,3-dihydro-1H-pyrrolo[1,2-a]indole skeleton, leading to the formation of advanced molecular architectures, including expanded ring systems and quinone derivatives.

The anti-tumor antibiotic FR900482 possesses a unique bicyclic hydroxylamine (B1172632) hemi-ketal ring system. Research has shown that analogues of this complex structure can be synthesized from this compound derivatives through oxidative ring expansion. researchgate.net Specifically, a this compound derivative substituted with an alkyl group at the C-9 position can undergo this transformation when treated with dimethyldioxirane. researchgate.net This reaction expands the pyrrole (B145914) ring, forming the core tetracyclic skeleton of FR900482. researchgate.netdocumentsdelivered.com In one study, treatment of a specific this compound derivative with osmium tetraoxide, followed by other reagents, successfully produced the tetracyclic ring system of FR900482. researchgate.net

Table 1: Key Transformations in the Synthesis of FR900482 Analogues
Starting Material TypeKey ReagentTransformationResulting Core StructureCitation
C-9 alkyl-substituted this compoundDimethyldioxiraneOxidative Ring ExpansionFR900482 analogue researchgate.net
This compound derivative 5Osmium tetraoxide, MMPP, etc.Multi-step OxidationFR900482 tetracyclic skeleton researchgate.net

Pyrrolo[1,2-a]indole-5,8-quinones are another important class of compounds, and their synthesis can be achieved from appropriately substituted this compound precursors. A synthetic route has been described where 2,3-dihydro-7-methoxy-6-methyl-1H-pyrrolo[1,2-a]indole-9-carbaldehyde is converted into the corresponding 5,8-quinone. rsc.org This transformation involves an initial nitration at the 8-position, followed by subsequent steps to yield the final quinone structure. rsc.org This demonstrates a method for the regioselective introduction of functional groups that are precursors to the quinone moiety.

Reactions with Arenesulphonyl Azides

The reaction of this compound and its derivatives with arenesulphonyl azides has been investigated. rsc.org These reactions lead to a variety of products depending on the specific substitution pattern of the pyrroloindole and the reaction conditions. The studies have explored the reactivity of the parent compound, as well as 9-methyl substituted derivatives, providing insight into how substituents on the pyrroloindole core influence the outcome of the reaction with electrophilic azide (B81097) reagents. rsc.org

Functional Group Interconversions and Derivatization (e.g., Carbonitrile to Aldehyde)

Functional group interconversions are essential for elaborating the this compound scaffold into more complex molecules. A notable example is the conversion of a carbonitrile group at the 9-position into an aldehyde. rsc.org This transformation has been successfully achieved by heating this compound-9-carbonitriles with a nickel-aluminium alloy in aqueous acetic acid. rsc.org This reduction provides a direct route to the corresponding 9-carbaldehydes, which are versatile intermediates for further chemical modifications. rsc.org

Table 2: Conversion of 9-Carbonitrile to 9-Carbaldehyde
Starting MaterialReagentsProductCitation
This compound-9-carbonitrileNickel-Aluminium alloy, aqueous acetic acidThis compound-9-carbaldehyde rsc.org
2,3-dihydro-7-methoxy-6-methyl-1H-pyrrolo[1,2-a]indole-9-carbonitrileNickel-Aluminium alloy, aqueous acetic acid2,3-dihydro-7-methoxy-6-methyl-1H-pyrrolo[1,2-a]indole-9-carbaldehyde rsc.org

Applications in Medicinal Chemistry Research and Natural Product Synthesis

Utility as Synthetic Intermediates for Complex Bioactive Molecules

The rigid, fused-ring system of 2,3-dihydro-1H-pyrrolo[1,2-a]indole serves as a versatile building block for the construction of more complex, biologically active molecules. Its strategic functionalization allows for the elaboration into intricate molecular architectures.

The pyrrolo[1,2-a]indole core is the characteristic structural feature of mitosenes, which are naturally occurring degradation products of the potent mitomycin antibiotics. nih.gov Mitomycins themselves are a class of powerful antibacterial and anti-cancer agents used in clinical settings since the 1960s. nih.gov The synthesis of these complex molecules, which feature a tetracyclic pyrrolo-indole skeleton adorned with an aziridine ring and other functionalities, presents a significant challenge to synthetic chemists. nih.gov

The this compound framework serves as a crucial precursor in the synthesis of mitomycin and mitozene analogues. nih.govnih.gov Synthetic strategies often focus on the initial construction of this core, which is then further elaborated to introduce the requisite functional groups and stereochemistry of the target mitomycinoid. acs.orgacs.org For instance, various synthetic routes have been developed to prepare functionalized 2,3-dihydro-1H-pyrrolo[1,2-a]indoles that can be converted into mitosenes. nih.govrsc.org These approaches include intramolecular nucleophilic aromatic substitution and radical cyclization methods. nih.govrsc.org The resulting pyrrolo[1,2-a]indole derivatives can then be subjected to further transformations to introduce key features of the mitomycin structure, such as the aziridine ring. nih.gov

Table 1: Selected Synthetic Intermediates Based on this compound for Mitomycin/Mitosene Synthesis
IntermediateSynthetic UtilityReference
2,3-dihydro-6-methyl-1H-pyrrolo[1,2-a]indol-1-onePrecursor for mitomycin-related compounds. nih.gov
This compound-9-carbonitrileModel compound for mitosenes, prepared via intramolecular Heck reaction. nih.gov

The this compound moiety is also a key structural element in other classes of natural products. A notable example is the flinderole family of bisindole alkaloids, which have demonstrated selective antimalarial activity. researchgate.netnih.gov The total synthesis of flinderoles B and C has been achieved through a biomimetic approach that utilizes a highly stereoselective and regioselective [3+2] cycloaddition reaction to construct the pyrrolo[1,2-a]indole core. researchgate.net

In one synthetic strategy, a gold(I)-catalyzed intramolecular hydroarylation of a pendant allene (B1206475) was employed to form the characteristic pyrrolidine (B122466) C ring of the flinderole scaffold. nih.gov This key step establishes both the pyrrolidine and the isobutenyl functionalities unique to these natural products. nih.gov This highlights the utility of the this compound framework as a versatile platform for the enantioselective synthesis of complex natural products.

Structural Modification for Pharmacophore Development

The inherent biological relevance of the this compound nucleus makes it an attractive scaffold for the development of novel therapeutic agents. By systematically modifying its structure, medicinal chemists can design and synthesize new compounds with tailored pharmacological profiles.

The sphingosine-1-phosphate receptor 1 (S1P1) is a validated target for the treatment of autoimmune diseases such as multiple sclerosis. nih.govnih.gov Functional antagonists of the S1P1 receptor are sought after as second-generation therapeutics. nih.gov Research in this area has led to the discovery and optimization of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids as potent and centrally available S1P1 functional antagonists. nih.gov

The synthesis of these compounds involves the initial construction of the key cyclopenta[a]indole ring system, a close structural relative of the this compound core. nih.gov Subsequent modifications, including etherification and electrophilic substitution at the 9-position of the pyrrolo[1,2-a]indole ring system, have led to the identification of lead molecules with favorable pharmacokinetic and safety profiles. nih.gov

Table 2: S1P1 Receptor Agonist Activity of (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acid Analogs
CompoundR1R2EC50 (nM)Emax (%)
12CF3cyclopentyl0.095108
18CF3Oi-Pr0.15112
19CNOi-Pr0.15105

The this compound scaffold has also been utilized to create novel tryptamine (B22526) analogues. Specifically, 9-(2-Aminoethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]-indoles have been synthesized and investigated for their potential biological activities. acs.org These compounds can be considered conformationally restricted analogues of tryptamine, a key pharmacophore in many biologically active compounds that interact with the central nervous system.

The pyrrolo[1,2-a]indole framework is a versatile scaffold that has been incorporated into a wide range of biologically active molecules. researchgate.netresearchgate.net Structural analogues of this compound have been investigated for a variety of therapeutic applications, demonstrating the broad pharmacological potential of this heterocyclic system.

Antimalarial Activity: As previously mentioned, the flinderole natural products, which contain the pyrrolo[1,2-a]indole core, exhibit selective antimalarial properties. researchgate.netnih.gov

Antitumor Activity: The mitomycin family of antibiotics, with their pyrrolo[1,2-a]indole-containing structure, are well-established antitumor agents. nih.gov The development of new synthetic methodologies for this scaffold continues to be an active area of research in the pursuit of novel anticancer drugs. researchgate.net

Antiviral Activity: Certain pyrrolo[1,2-a]indole derivatives have shown potential as antiviral agents. For example, some have been investigated for their activity against HIV. researchgate.net

Antinociceptive and Psychotropic Activities: The structural similarity of some pyrrolo[1,2-a]indole derivatives to known psychoactive compounds, such as tryptamines, has prompted investigations into their potential as central nervous system agents. acs.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the case of the 2,3-dihydro-1H-pyrrolo[1,2-a]indole framework, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the pyrrolidine (B122466) ring. The chemical shifts and coupling patterns of these protons are highly informative. For instance, the aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm), with their multiplicity revealing the substitution pattern on the benzene (B151609) ring. The aliphatic protons on the pyrrolidine ring will present as multiplets in the upfield region, and their specific couplings can help to deduce the conformation of the five-membered ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms indicate their hybridization and electronic environment. Aromatic carbons will resonate at lower field (typically 110-140 ppm), while the aliphatic carbons of the pyrrolidine ring will appear at a higher field.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative Note: This data is for a representative derivative and not the parent compound.

1H NMR Data (in DMSO-d6)13C NMR Data (in DMSO-d6)
Chemical Shift (ppm)AssignmentChemical Shift (ppm)Assignment
8.10 (d, J = 8.0 Hz, 2H)Aromatic Protons161.57Aromatic Carbon
7.90 (d, J = 8.0 Hz, 2H)Aromatic Protons139.38Aromatic Carbon
7.75 (d, J = 8.0 Hz, 1H)Aromatic Proton135.29Aromatic Carbon
7.35 (m, 1H)Aromatic Proton128.62Aromatic Carbons (2C)
5.27 (s, 2H)CH242.47Aliphatic Carbon (CH2)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

For this compound, the IR spectrum would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the pyrrolidine ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the fused ring system would also be observable.

In substituted derivatives, additional characteristic peaks will be present. For example, a carbonyl group (C=O) in a derivative like 2-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one would show a strong absorption band in the range of 1650-1750 cm⁻¹. np-mrd.org Similarly, a nitrile group (-C≡N) in a compound such as this compound-9-carbonitrile would exhibit a sharp, medium-intensity band around 2220-2260 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Functional Groups in this compound Derivatives Note: These are general ranges and the exact position of the bands can vary based on the specific molecular structure.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-2960Stretching
Aromatic C=C1450-1600Stretching
C-N1020-1250Stretching

Mass Spectrometry (EI, ESI, HRMS, GC-MS, UPLC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. Various ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are employed, often coupled with separation techniques like Gas Chromatography (GC) or Ultra-Performance Liquid Chromatography (UPLC).

For this compound, High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula. The mass spectrum of the parent compound would show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under EI conditions, the molecule is expected to undergo fragmentation in a predictable manner, with the cleavage of the pyrrolidine ring being a likely pathway. ESI is a softer ionization technique and is particularly useful for analyzing polar derivatives and obtaining the mass of the intact molecule, often as a protonated species [M+H]⁺.

For instance, ESI-MS analysis of a triazole-substituted pyrrolo[1,2-a]indole derivative showed the corresponding [M+H]⁺ peak, confirming its molecular weight. unicatt.it GC-MS analysis of related indole compounds has also been documented, demonstrating the utility of this technique for separating and identifying components in a mixture. ias.ac.in

Single-Crystal X-ray Diffraction for Definitive Structural Assignment

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.

While a crystal structure for the parent this compound was not found in the surveyed literature, a detailed crystallographic analysis of this compound-9-carbonitrile has been reported. ias.ac.in This analysis provides invaluable insight into the geometry of the pyrrolo[1,2-a]indole core.

The study reveals that the asymmetric unit contains two independent molecules. ias.ac.in In both molecules, the five-membered pyrrolidine ring adopts an envelope conformation. ias.ac.in The crystal structure is stabilized by a combination of weak C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. ias.ac.in The centroid-centroid distances for these π-π interactions are reported to be 3.616(1) Å and 3.499(1) Å. ias.ac.in

Table 3: Selected Crystallographic Data for this compound-9-carbonitrile Source: Acta Crystallographica Section E, 2012, 68, o3306. ias.ac.in

ParameterValue
Chemical FormulaC₁₂H₁₀N₂
Molecular Weight182.22
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.1383 (3)
b (Å)9.5340 (3)
c (Å)12.3138 (4)
α (°)90.794 (2)
β (°)90.528 (2)
γ (°)116.272 (2)
Volume (ų)961.78 (5)
Z4

Computational Chemistry and Theoretical Studies on 2,3 Dihydro 1h Pyrrolo 1,2 a Indole Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to the 2,3-dihydro-1H-pyrrolo[1,2-a]indole framework to elucidate various chemical and physical properties.

DFT calculations are instrumental in determining the optimized molecular geometries and electronic characteristics of this compound systems. For instance, a study on 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, a related structure, utilized DFT with the B3LYP method to optimize its gas-phase structure. nih.gov The calculations revealed that the dihydroindole skeleton is nearly planar. nih.gov

A key aspect of understanding electronic structure is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energies are critical in predicting the chemical reactivity and electronic transitions of a molecule. For derivatives of the related pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline, DFT calculations have been used to determine these energy levels, providing insight into their electronic properties and band gaps. nih.gov Similar calculations on other related heterocyclic systems have also been performed to understand their electronic behavior. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's stability and reactivity.

Table 1: Calculated HOMO, LUMO, and Band Gap Energies for Related Heterocyclic Systems This table is interactive. Users can sort the data by clicking on the column headers.

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Source
IN-BT2T-IN -4.83 -2.86 1.97 nih.gov
PPy-BT2T-PPy -5.10 -3.19 1.91 nih.gov
Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivative 6a -5.23 -2.71 2.52 nih.gov
Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivative 6b -5.11 -2.59 2.52 nih.gov
Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline derivative 7a -5.51 -2.84 2.67 nih.gov
Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline derivative 7b -5.35 -2.71 2.64 nih.gov

DFT calculations are frequently employed to investigate the mechanisms of chemical reactions involving the synthesis of pyrrolo[1,2-a]indoles and related compounds. These studies can help to elucidate the step-by-step pathway of a reaction, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction kinetics and thermodynamics. For example, DFT has been used to study the mechanism of 1,3-dipolar cycloaddition reactions, a common method for synthesizing five-membered rings like pyrrolidines. mdpi.com In the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, DFT-B3LYP calculations were used to propose a plausible reaction mechanism, suggesting a nucleophilic addition-elimination followed by an intramolecular cyclization. mdpi.com The synthesis of pyrrolo[1,2-a]indoles often involves complex, multi-step reactions, and DFT can be crucial in rationalizing the observed outcomes. rsc.org

The stereochemistry of the this compound core is of significant interest, particularly for its applications in medicinal chemistry and materials science. DFT calculations can be used to predict the relative stabilities of different stereoisomers. By calculating the energies of various conformations and diastereomers, researchers can determine the most thermodynamically stable structures. For instance, in the synthesis of optically active pyrrolo[1,2-a]indoles, understanding the factors that control stereoselectivity is crucial, and computational models can provide valuable insights. researchgate.net The conformation of the five-membered ring in this compound-9-carbonitrile has been described as an envelope conformation, a detail that can be corroborated and further explored with computational methods. nih.govnih.gov

Quantum Chemical Calculations for Regioselectivity and Reactivity Predictions

Quantum chemical calculations are a powerful tool for predicting the regioselectivity and reactivity of chemical reactions. In the context of the this compound system, these calculations can help to predict which positions on the molecule are most likely to react. For example, in the oxidation of pyrroles and indoles, the regioselectivity of the reaction can be rationalized by considering the intermediacy of a thianthrenium salt, with the initial attack occurring at the less-hindered position. nih.gov The regioselectivity of cycloaddition reactions to form pyrrolo[1,2-a]indoles can also be investigated using computational methods, helping to explain why certain isomers are formed preferentially. researchgate.net

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Molecular modeling is an essential component of modern drug discovery and is used to understand the relationship between the structure of a molecule and its biological activity. For derivatives of this compound, molecular modeling can be used to design new compounds with improved properties. acs.org By creating a model of the target receptor and docking various indole-based compounds into the binding site, researchers can predict their binding affinity and biological activity. nih.govnih.gov This approach was used in the development of HIV-1 fusion inhibitors, where docking calculations helped to rationalize the observed structure-activity relationships. nih.gov These studies allow for the exploration of how different substituents on the pyrrolo[1,2-a]indole scaffold affect its interaction with biological targets. nih.gov

Future Perspectives and Emerging Research Avenues for 2,3 Dihydro 1h Pyrrolo 1,2 a Indole Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The demand for environmentally benign and economically viable synthetic methods has spurred the development of greener routes to the 2,3-dihydro-1H-pyrrolo[1,2-a]indole core. A notable advancement is the use of a copper/iron co-catalyzed intramolecular C(sp²)–H amination reaction. rsc.org This method offers a practical and robust approach, operating in water at a mild temperature of 50 °C in the absence of external oxidants or other additives. rsc.org The catalyst system is recyclable, maintaining significant activity even after multiple uses, which underscores its potential for industrial applications. rsc.org

Another promising strategy involves the domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. mdpi.com This one-pot synthesis avoids the tedious step-by-step isolation processes, aligning with the principles of green chemistry by improving atom economy and reducing waste. mdpi.com Researchers are also exploring electrocatalytic methods, such as the three-component annulation–iodosulfonylation of indole-tethered 1,6-enynes, to construct the pyrrolo[1,2-a]indole skeleton under environmentally friendly conditions. researchgate.net

Future research in this area will likely focus on:

The use of earth-abundant metal catalysts to replace precious metals.

The development of one-pot, multi-component reactions to increase efficiency.

The application of flow chemistry and other process intensification technologies.

The exploration of biocatalytic and photocatalytic methods for enantioselective syntheses. nih.gov

Exploration of Novel Reactivity Patterns and Derivatization Strategies

Understanding the inherent reactivity of the this compound nucleus is crucial for developing novel derivatization strategies. The pyrrolo[1,2-a]indole scaffold is known to be a privileged heterocycle, and recent years have seen a surge in methods for its synthesis and functionalization. rsc.orgresearchgate.net

Recent studies have demonstrated various methods for creating derivatives, including:

Intramolecular Nucleophilic Aromatic Substitution: This method has been used to synthesize this compound-9-carbonitriles, which can be further converted to aldehydes and quinones. rsc.org

[3+2] Cyclodimerization: Catalytic asymmetric [3+2] cyclodimerization of 3-alkyl-2-vinylindoles has been shown to efficiently construct the pyrrolo[1,2-a]indole scaffold with three contiguous stereogenic centers. rsc.org

Gold-Catalyzed Intramolecular Hydroamination: This technique allows for the synthesis of functionalized 3H-pyrrolo[1,2,3-de]quinoxalines from N-alkynyl indoles. nih.gov

Domino Palladium-Catalyzed Reactions: This approach enables the synthesis of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com

Future research will likely explore new ways to functionalize the core structure, including late-stage C-H functionalization, to rapidly generate libraries of diverse analogs for biological screening. The development of reactions that allow for the selective modification of specific positions on the heterocyclic core will be of particular interest.

Advanced Design of Analogs for Specific Biological Targets and Mechanistic Probes

The this compound scaffold is a key feature in mitosenes, which are degradation products of the important mitomycin antibiotics. nih.govnih.gov This has driven significant interest in designing and synthesizing analogs with potential therapeutic applications.

Recent research has focused on creating analogs targeting various biological pathways:

Anticancer Agents: Novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been designed and synthesized as potential anti-breast cancer agents. nih.gov Some of these compounds have shown potent cytotoxicity in triple-negative breast cancer cells and have been found to inhibit the phosphorylation of Akt. nih.gov

Antifolates: 6-substituted pyrrolo[2,3-d]pyrimidines have been designed as nonclassical antifolates targeting dihydrofolate reductase (DHFR), showing potential as antitumor agents. nih.gov

Antileishmanial Agents: Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.gov

Bromodomain Inhibitors: 2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-one inhibitors have been developed to target bromodomains within the SWI/SNF complex, which are implicated in cancer. acs.org

The development of mechanistic probes based on the this compound scaffold will also be a key area of future research. These probes will be invaluable tools for understanding the mechanism of action of bioactive compounds and for identifying new biological targets.

Integration of Computational and Experimental Methodologies in Discovery Pipelines

The synergy between computational and experimental approaches is becoming increasingly vital in modern drug discovery and materials science. For the this compound system, this integration promises to accelerate the discovery of new compounds with desired properties.

Predicting Reactivity and Regioselectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the regioselectivity of cycloaddition reactions involving pyrroles and indoles, providing a deeper understanding of their reactivity patterns. nih.gov Computational studies have also been used to predict the regioselectivity of nucleophilic additions to indolynes, with distortion energies being a key factor. nih.gov

In Silico Screening and Molecular Docking: Molecular docking studies are being used to predict the binding modes of pyrrolo-indole hybrids with biological targets like tubulin and aromatase. nih.gov These in silico methods help in rationalizing the design of new inhibitors. nih.gov Docking studies have also been performed on indolo- and pyrrolo-pyrimidines to assess their potential as DNA-interactive agents. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational methods are instrumental in elucidating SARs. For instance, in silico studies of pentacyclic spiro[oxindole-2,3′-pyrrolidines] have helped in understanding their antimicrobial activity by docking them into the binding sites of key enzymes. mdpi.com

The future will see a more seamless integration of these computational tools into the experimental workflow. This will involve using machine learning and artificial intelligence to predict the outcomes of reactions, design novel molecular scaffolds, and prioritize compounds for synthesis and biological evaluation. This data-driven approach will undoubtedly accelerate the pace of discovery in the field of this compound chemistry.

Q & A

Q. What are the common synthetic routes to access the 2,3-dihydro-1H-pyrrolo[1,2-a]indole scaffold?

The scaffold is often synthesized via cyclization or cascade reactions. A diastereoselective method involves reacting nitrones with 1,1-cyclopropanediesters to form tetrahydro-1,2-oxazines, which are then converted into pyrrolo[1,2-a]indoles . Another approach uses N-allyl-indoles and α-oxocarboxylic acids under radical conditions (K₂S₂O₈/AgNO₃) to generate acyl radicals, enabling cyclization to form the core structure in moderate-to-good yields (51–71%) . For stepwise synthesis, condensation of 3-(indol-1-yl)propylamine derivatives with benzotriazole intermediates followed by nucleophilic substitution (e.g., Grignard reagents or NaBH₄) provides substituted derivatives .

Q. How is the stereochemistry of this compound derivatives characterized?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, the triclinic crystal structure of this compound-9-carbonitrile (space group P1, a = 9.1383 Å, b = 9.5340 Å) confirmed bond angles and hydrogen-bonding networks . NMR spectroscopy (¹H/¹³C, 2D-COSY) is routinely used for solution-phase analysis, with characteristic shifts for the fused pyrrole-indole system (e.g., δ 1.96–2.05 ppm for methylene protons) .

Q. What natural products contain the this compound motif?

This motif is found in bioactive alkaloids such as harmalidine (antiplasmodial activity) from Peganum harmala , mitomycins (antibiotic/anticancer agents) , and flinderoles (antimalarial) . Its rarity in natural products drives synthetic interest, particularly in mimicking bioactive configurations through stereocontrolled methods.

Advanced Research Questions

Q. How can gold(I) catalysis improve the synthesis of this compound derivatives?

Gold(I) catalysts enable efficient cyclization of N-aryl 2-alkynylazetidines to form the pyrroloindole core. This method achieves high regioselectivity and functional group tolerance, as demonstrated in the synthesis of harmalidine intermediates (11 steps, 14% overall yield). Critical steps include desilylation, O-tosylation, and azido substitution, though oxidation at the 2α position remains challenging due to competing degradation pathways .

Q. What strategies address low yields in radical-mediated acylarylation of unactivated alkenes?

The K₂S₂O₈/AgNO₃ system generates acyl radicals from α-oxocarboxylic acids, which add to N-allyl-indoles. Optimizing reaction parameters (e.g., solvent polarity, temperature) and using bulky substituents on the indole nitrogen can suppress side reactions. For example, hex-1-ene derivatives yield tetrahydropyrido[1,2-a]indoles (55–71%) via radical cyclization .

Q. How do stereochemical contradictions arise in palladium-catalyzed domino reactions?

Palladium-catalyzed cyclization of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives can lead to competing pathways. For instance, electronic effects of substituents on the indole ring influence π-allyl palladium intermediate stability, altering diastereoselectivity. Computational modeling (DFT) and kinetic studies are recommended to rationalize unexpected products .

Q. What methods resolve oxidation challenges in this compound functionalization?

Selective oxidation at the 2α position requires careful choice of oxidizing agents. For model compound 6c (R = C₄H₉), TEMPO/PhI(OAc)₂ in acetonitrile achieves partial conversion without over-oxidation. However, chloro derivatives (e.g., 6d) are prone to degradation; alternative protecting groups (e.g., silyl ethers) improve stability during amination .

Methodological Considerations

  • Diastereoselectivity : Use chiral phosphoric acids (e.g., BINOL derivatives) for asymmetric [3+2] cycloadditions, achieving >90% ee in pyrroloindole synthesis .
  • Data Contradictions : When NMR and X-ray data conflict, verify sample purity (HPLC) and consider dynamic effects (e.g., rotamers) via variable-temperature NMR .
  • Catalyst Screening : For transition-metal-catalyzed reactions, test Au(I), Pd(0), and Cu(II) systems to balance reactivity and selectivity. CuBr₂ in CH₃CN favors oxidative coupling, while tBuOOH in DCM switches the pathway to cyclization cascades .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.